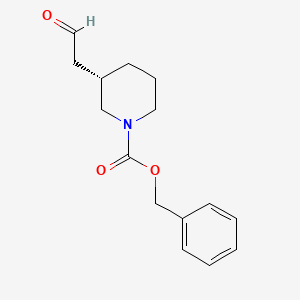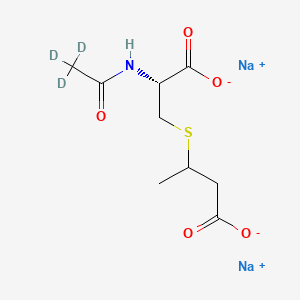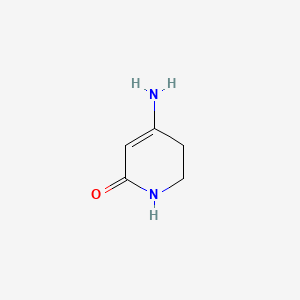![molecular formula C7H6BrN3 B578125 2-Brom-3-methyl-5H-pyrrolo[2,3-b]pyrazin CAS No. 1260812-97-2](/img/structure/B578125.png)
2-Brom-3-methyl-5H-pyrrolo[2,3-b]pyrazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. Compounds within this family are known for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties .
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives exhibit significant biological activities, including antimicrobial and antiviral properties.
Industry: The compound is used in the development of advanced materials and pharmaceuticals.
Wirkmechanismus
Target of Action
The primary targets of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine are Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a subfamily of receptor tyrosine kinases, which are aberrant in various cancer types and considered to be promising targets for cancer therapy .
Mode of Action
2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine interacts with its targets, the FGFRs, leading to inhibition of kinase activity . This inhibition disrupts the normal signaling pathways of the FGFRs, which can result in the suppression of cancer cell growth .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine are those involving FGFRs. FGFRs play a crucial role in cell proliferation, differentiation, and angiogenesis. By inhibiting FGFRs, 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine disrupts these pathways, potentially leading to the inhibition of cancer cell growth .
Pharmacokinetics
The compound’s molecular weight, which is 21205 , suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine’s action primarily involve the inhibition of FGFRs. This inhibition disrupts the normal signaling pathways of the FGFRs, potentially leading to the suppression of cancer cell growth .
Vorbereitungsmethoden
The synthesis of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting with commercially available 3,5-dibromo-6-chloropyrazin-2-amine, the compound can be synthesized via a series of steps including Sonogashira cross-coupling . Industrial production methods often utilize microwave irradiation and metal-catalyzed conditions to achieve regioselective functionalization .
Analyse Chemischer Reaktionen
2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halides and amines, leading to the formation of substituted derivatives.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Cycloaddition and Annulation: These reactions are used to form more complex structures, often under specific catalytic conditions.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine: This compound is used as an intermediate in the synthesis of more complex derivatives.
2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine: Known for its unique substitution pattern, it is used in specialized synthetic applications.
The uniqueness of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted synthetic and biological applications.
Eigenschaften
IUPAC Name |
2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-6(8)11-5-2-3-9-7(5)10-4/h2-3H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJPISUROVINRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=CNC2=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743681 |
Source


|
| Record name | 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260812-97-2 |
Source


|
| Record name | 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-((2-aMinoethyl)(5-chlorobenzo[d]oxazol-2-yl)aMino)butan-2-one (diMethanesulfonate)](/img/structure/B578056.png)




